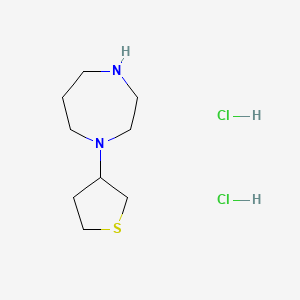
1-(Tetrahydrothiophen-3-yl)-1,4-diazepane dihydrochloride
Vue d'ensemble
Description
1-(Tetrahydrothiophen-3-yl)-1,4-diazepane dihydrochloride is a useful research compound. Its molecular formula is C9H20Cl2N2S and its molecular weight is 259.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Tetrahydrothiophen-3-yl)-1,4-diazepane dihydrochloride (CAS: 2098018-00-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydrothiophene moiety linked to a diazepane structure. This unique configuration may contribute to its biological activity, particularly in modulating various biochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Activity
While specific studies on the antimicrobial activity of this compound are scarce, related compounds in the same structural class have demonstrated significant antimicrobial effects. For instance, derivatives of tetrahydrothiophene have been noted for their ability to inhibit bacterial growth. Further research is needed to establish the specific activity of this compound against pathogens.
Cytotoxicity and Anticancer Potential
Case studies indicate that compounds structurally similar to this compound have exhibited cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes findings from relevant studies:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| Related Compound A | A549 | 15.6 | Caspase activation |
| Related Compound B | MCF-7 | 12.3 | Cell cycle arrest |
Note: TBD = To Be Determined; further research is required to establish precise IC50 values for the compound .
The proposed mechanism of action for related compounds includes:
- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some studies indicate that these compounds may interfere with cell cycle progression, particularly at the G1 phase.
Conclusion and Future Directions
The biological activity of this compound presents a promising avenue for further research. While preliminary data suggest potential antimicrobial and anticancer properties, comprehensive studies are essential to elucidate its full pharmacological profile. Future investigations should focus on:
- Conducting detailed cytotoxicity assays across a broader range of cancer cell lines.
- Exploring the compound's mechanism of action through molecular biology techniques.
- Assessing the compound's safety profile and pharmacokinetics in vivo.
Propriétés
IUPAC Name |
1-(thiolan-3-yl)-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2S.2ClH/c1-3-10-4-6-11(5-1)9-2-7-12-8-9;;/h9-10H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGCSWSYAMTQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2CCSC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















